molecular formula C9H9FN2O B1300563 1-(4-Fluorophenyl)imidazolidin-2-one CAS No. 53159-75-4

1-(4-Fluorophenyl)imidazolidin-2-one

Cat. No. B1300563
CAS RN: 53159-75-4
M. Wt: 180.18 g/mol
InChI Key: CDVKZHAXXGTIDB-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)imidazolidin-2-one" is a fluorinated imidazole derivative. Imidazole derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom on the phenyl ring can influence the biological activity of these compounds by affecting their lipophilicity and metabolic stability, as well as their ability to interact with biological targets .

Synthesis Analysis

The synthesis of fluorinated imidazole derivatives often involves multistep reactions, including cyclization, alkylation, chlorination, and other modifications. For instance, the synthesis of related compounds such as 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization of o-phenylenediamine with ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one includes steps like nitration, chlorination, N-alkylation, reduction, and condensation . These methods demonstrate the complexity and versatility of synthetic approaches to fluorinated imidazole derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated imidazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its derivatives was determined using IR, 1H NMR, and X-ray crystal structure analyses . These analyses provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Fluorinated imidazole derivatives can participate in various chemical reactions, often as intermediates in the synthesis of biologically active compounds. The reactivity of these compounds can be influenced by the presence of the fluorine atom, which can affect the electron density and stability of the molecule. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves a cyclization reaction followed by N-alkylation and chlorination . The specific reactivity patterns of these compounds are essential for designing synthetic routes to target molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated imidazole derivatives, such as solubility, lipophilicity, and metabolic stability, are critical factors in their potential as therapeutic agents. The introduction of fluorine can enhance the lipophilicity and metabolic stability of these compounds, as seen in the study of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which showed potential antidepressant and anxiolytic effects . Additionally, the molecular electrostatic surface analysis of a related compound revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which can be significant for its interaction with biological targets .

Scientific Research Applications

Stereoselectivity in Bioactive Oligopeptides Synthesis

Imidazolidin-4-ones, including structures similar to 1-(4-Fluorophenyl)imidazolidin-2-one, are used in bioactive oligopeptides as skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis. A study highlighted unexpected stereoselectivity in the formation of imidazolidin-4-ones when reacting alpha-aminoamide derivatives of the antimalarial drug primaquine with substituted benzaldehydes, indicating the role of intramolecular hydrogen-bonds in this process (Ferraz et al., 2007).

Fluorescence Quenching in Protein Interaction Studies

The interaction between a derivative of imidazolidin-2-one and bovine serum albumin (BSA) was studied using fluorescence spectral studies. The derivative demonstrated a strong ability to quench the fluorescence of BSA, indicating potential uses in protein interaction and binding studies (Jayabharathi et al., 2012).

Antiprotozoal Agent Development

Diphenyl-based bis(2-iminoimidazolidines), similar in structure to 1-(4-Fluorophenyl)imidazolidin-2-one, have shown promise as antiprotozoal agents. A study focused on modifying the pKa of the basic imidazolidine groups to enhance activity against Trypanosoma brucei, indicating potential applications in treating trypanosomiasis (Martínez et al., 2015).

Chiral Auxiliary in Stereoselective Synthesis

Imidazolidin-2-one derivatives have been used as chiral auxiliaries in asymmetric Mannich-type reactions. This application is crucial in the stereoselective synthesis of complex molecules like ezetimibe (Goyal et al., 2016).

Crystallographic Studies

The crystal structure of a compound related to 1-(4-Fluorophenyl)imidazolidin-2-one revealed insights into molecular interactions and conformations, useful in the field of crystallography and molecular design (Mague et al., 2014).

Organocatalysts in Chemical Synthesis

Imidazolidin-4-ones are used as organocatalysts in iminium-based reactions, playing a significant role in the synthesis of amino acids and other important compounds (Xu et al., 2010).

N-Heterocyclic Carbene Precursors

Compounds with imidazolidine-4,5-dione skeletons, related to 1-(4-Fluorophenyl)imidazolidin-2-one, are explored for their potential as N-heterocyclic carbene precursors. These studies focus on the stability and structure influenced by electron delocalization (Hobbs et al., 2010).

Safety And Hazards

The safety information available indicates that 1-(4-Fluorophenyl)imidazolidin-2-one may be harmful if swallowed, inhaled, or comes in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with water .

properties

IUPAC Name

1-(4-fluorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVKZHAXXGTIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363207
Record name 1-(4-fluorophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)imidazolidin-2-one

CAS RN

53159-75-4
Record name 1-(4-fluorophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Deng, L Guo, H Ma, X Hu… - Pest Management …, 2021 - Wiley Online Library
BACKGROUND The diamondback moth (Plutella xylostella) is one of the most destructive lepidopteran pests on cruciferous vegetables. However, resistance has emerged to current …
Number of citations: 6 onlinelibrary.wiley.com

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